![molecular formula C17H21NO3 B1262312 N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1262312.png)
N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide is a N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide. It is an enantiomer of a N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activities
A significant application of N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide derivatives is in the field of medicinal chemistry, particularly in synthesizing compounds with potential antibacterial and antifungal properties. One study conducted by Helal et al. (2013) involved the synthesis of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, showcasing efficient synthesis and significant antimicrobial activities against various strains, comparable to standard agents like Ampicillin and Flucanazole. The study highlights the potential of these derivatives in developing new antibacterial and antifungal agents, emphasizing the importance of structure-activity relationship studies for optimizing antimicrobial efficacy (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Pharmacological Analysis
Another application is in the pharmacological analysis of melatonin receptor ligands. Chu et al. (2002) reported the synthesis and binding analysis of a series of naphthalenic melatonin receptor ligands, including N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide derivatives. These ligands exhibited subpicomolar binding affinity to MT1 and MT2 melatonin receptors, suggesting their potential use in developing therapeutics targeting melatonin receptors (Chu, Witt-Enderby, Jones, & Pui-Kai, 2002).
Pesticide Detection
In the field of biosensors, Tran et al. (2012) designed a new electropolymerizable monomer based on a similar naphthoquinone structure for use in a label-free electrochemical immunosensor. This sensor, when polymerized on an electrode and coupled with a specific antibody, showed promise for direct, sensitive, and label-free detection of pesticides, with a notably low detection limit. This application demonstrates the versatility of naphthoquinone derivatives in environmental monitoring and safety (Tran et al., 2012).
Eigenschaften
Produktname |
N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide |
|---|---|
Molekularformel |
C17H21NO3 |
Molekulargewicht |
287.35 g/mol |
IUPAC-Name |
N-[(2R)-3-hydroxy-2-(7-methoxynaphthalen-1-yl)propyl]propanamide |
InChI |
InChI=1S/C17H21NO3/c1-3-17(20)18-10-13(11-19)15-6-4-5-12-7-8-14(21-2)9-16(12)15/h4-9,13,19H,3,10-11H2,1-2H3,(H,18,20)/t13-/m1/s1 |
InChI-Schlüssel |
HEPRAZQZDVDTHU-CYBMUJFWSA-N |
Isomerische SMILES |
CCC(=O)NC[C@H](CO)C1=CC=CC2=C1C=C(C=C2)OC |
Kanonische SMILES |
CCC(=O)NCC(CO)C1=CC=CC2=C1C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



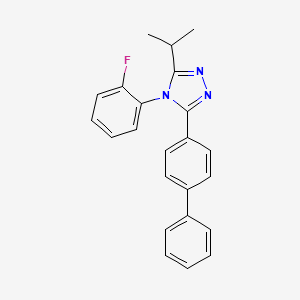
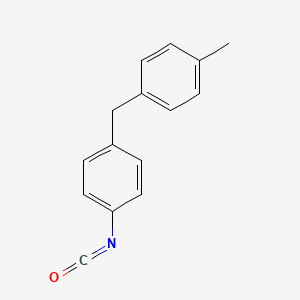
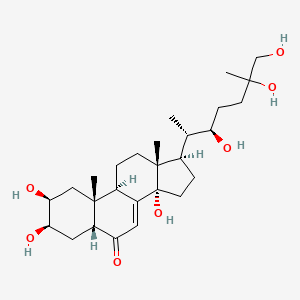
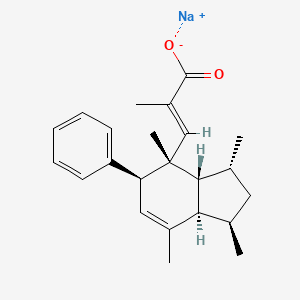
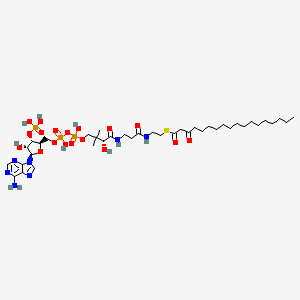
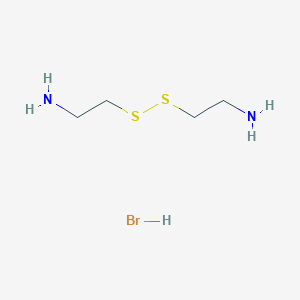
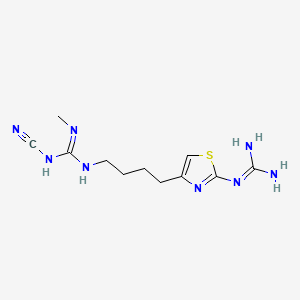
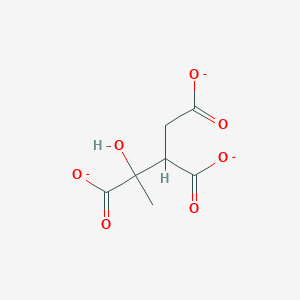
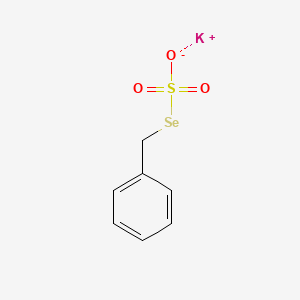
![sodium;4-[2-[(8S,9S,10R,11R,13S,14S,17R)-11-(3,3-dimethylbutanoyloxy)-17-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate](/img/structure/B1262243.png)
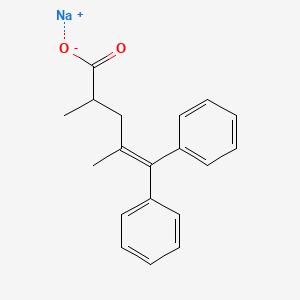
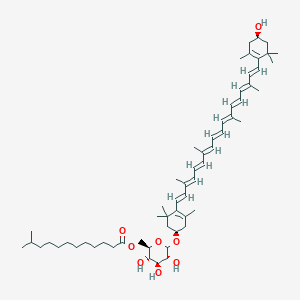
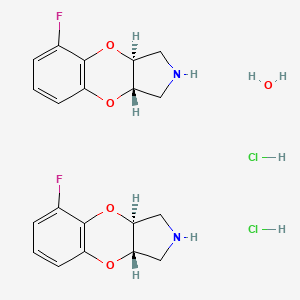
![Methyl 2-chloro-6-[3-fluoro-4-[1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate](/img/structure/B1262252.png)